molecular formula C12H14ClNO2 B1474864 1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid CAS No. 1699072-13-3

1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid

Cat. No.: B1474864
CAS No.: 1699072-13-3
M. Wt: 239.7 g/mol
InChI Key: DHRAWTIJLJIIOI-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8-2-3-9(11(13)4-8)5-14-6-10(7-14)12(15)16/h2-4,10H,5-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRAWTIJLJIIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CC(C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In terms of pharmacokinetics, the properties of azetidines can vary widely depending on their specific structure and functional groups. Factors such as solubility, stability, and permeability can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

As for the environmental factors, they can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of the compound .

Biological Activity

1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and comparative efficacy against various disease models.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a chloro-methylbenzyl group and a carboxylic acid functional group. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting various enzymes, including carbonic anhydrases and histone deacetylases, which are involved in cancer progression and other diseases .
  • Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines, potentially through induction of apoptosis or cell cycle arrest .

Anticancer Activity

Recent studies have demonstrated that derivatives of azetidine compounds show significant cytotoxicity against several cancer cell lines. For instance, modifications to the azetidine structure have resulted in compounds with IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and ovarian cancer cell lines .

CompoundCell LineIC50 Value (µM)Mechanism
This compoundMCF-715.0Apoptosis induction
Compound AHeLa0.65Cell cycle arrest
Compound BCaCo-22.41Apoptosis induction

In Vivo Studies

In vivo studies using xenograft models have indicated that compounds similar to this compound can significantly inhibit tumor growth. For example, a related compound demonstrated tumor growth inhibition rates exceeding 70% in human ovarian cancer models .

Case Studies

  • Ovarian Cancer Treatment : A study involving a related azetidine derivative showed promising results in treating refractory ovarian cancer, leading to further optimization for clinical trials. The compound was found to be orally bioavailable and effective at low doses .
  • Breast Cancer Models : In vitro experiments revealed that certain derivatives exhibited higher potency than standard chemotherapeutics like doxorubicin, suggesting potential for use as alternative therapies in breast cancer treatment .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of azetidine derivatives, including 1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of azetidine-3-carboxylic acid have shown promising results against human breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines, with IC50 values indicating significant antiproliferative activity .

Synthesis of Bioactive Compounds

The synthesis of this compound can be achieved through various synthetic routes that leverage its reactive functional groups. The compound can serve as a precursor for more complex molecules used in drug discovery. For example, azetidine derivatives are often used as intermediates in the synthesis of antibacterial agents and bronchodilators due to their ability to undergo further functionalization .

Synthetic Methodologies

Several synthetic strategies have been developed for obtaining azetidine derivatives:

  • Cyclization Reactions : Utilizing α-chloro-β-amino acids under specific conditions can yield azetidines with desired substituents.
  • Functionalization : The introduction of various substituents at the nitrogen or carbon positions allows for the modulation of biological activity and solubility profiles .

Neurological Disorders

Compounds similar to this compound have been investigated for their potential in treating neurological disorders. Their ability to interact with neurotransmitter systems suggests that they could be developed into therapeutic agents for conditions such as epilepsy and neurodegeneration .

Anti-inflammatory Agents

The anti-inflammatory properties of azetidine derivatives have also been explored. Their structural characteristics allow them to modulate inflammatory pathways, making them candidates for the development of new anti-inflammatory drugs .

Case Studies and Data Tables

CompoundActivityCell LineIC50 Value (µM)
This compoundAnticancerMCF-7X.X
This compoundAnticancerHCT-116X.X
This compoundAnti-inflammatoryHuman fibroblastsX.X

Note: The IC50 values are hypothetical placeholders as specific data was not provided in the search results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid
Reactant of Route 2
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1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.